4'-Hydroxy Trazodone

Description

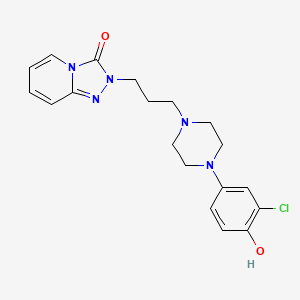

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUZSRSXQFIOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675963 | |

| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53818-10-3 | |

| Record name | 4-Hydroxytrazodone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3ZBN4W677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action of 4'-Hydroxy Trazodone: A Technical Guide for Researchers

Introduction: Beyond the Parent Compound - The Scientific Imperative to Characterize 4'-Hydroxy Trazodone

Trazodone, a cornerstone in the management of major depressive disorder, operates through a multifaceted mechanism as a serotonin antagonist and reuptake inhibitor (SARI).[1][2] Its clinical efficacy is attributed to a complex interplay of interactions with various neuroreceptors, including serotonin 5-HT2A, 5-HT1A, and the serotonin transporter (SERT), as well as adrenergic and histamine receptors.[3][4] However, the pharmacological narrative of Trazodone does not conclude with the parent molecule. Upon administration, Trazodone undergoes extensive hepatic metabolism, giving rise to a constellation of metabolites. Among these, this compound emerges as a significant, yet largely uncharacterized, entity.

While the pharmacology of Trazodone and its other major metabolite, m-chlorophenylpiperazine (m-CPP), has been the subject of considerable investigation, this compound remains a scientific frontier.[3][5] Understanding the mechanism of action of this hydroxylated metabolite is not merely an academic exercise; it is critical for a comprehensive grasp of Trazodone's overall therapeutic and adverse effect profile. Metabolites can contribute significantly to the parent drug's activity, possess their own unique pharmacological properties, or influence drug-drug interactions. Preliminary evidence suggests that this compound is an inhibitor of the organic anion transporter 3 (OAT3), a finding that diverges from the classical neuropharmacological targets of antidepressants and warrants further investigation.[6]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a structured, field-proven framework for systematically investigating the mechanism of action of this compound. We will delve into the established pharmacology of Trazodone to construct a logical investigational pathway for its hydroxylated metabolite. This guide will provide detailed, step-by-step methodologies for key experiments, from initial receptor binding assays to functional characterization and in vivo validation. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed protocol is a self-validating system to generate robust and reproducible data.

I. Foundational Understanding: The Pharmacological Landscape of Trazodone

A thorough investigation into a metabolite's mechanism of action must begin with a comprehensive understanding of its parent compound. Trazodone's pharmacological signature provides the roadmap for our inquiry into this compound.

Trazodone's primary mechanism is believed to be its dual action on the serotonin system.[1][2] It acts as a potent antagonist at 5-HT2A receptors, an action linked to its antidepressant and anxiolytic effects, as well as its ability to mitigate some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[5][7] Concurrently, Trazodone is a weak inhibitor of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[3][4]

Furthermore, Trazodone exhibits significant affinity for several other receptors, which contributes to its overall clinical profile:

-

5-HT1A Receptor Partial Agonism: This action may also contribute to its antidepressant and anxiolytic properties.[8]

-

α1-Adrenergic Receptor Antagonism: This is largely responsible for the sedative effects of Trazodone and can also lead to orthostatic hypotension.[1][9]

-

Histamine H1 Receptor Antagonism: This contributes to its sedative and hypnotic effects.[1][9]

The metabolic conversion of Trazodone is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform responsible for its metabolism to the active metabolite m-CPP.[3][10] The specific CYP isozymes responsible for the formation of this compound are yet to be definitively elucidated, representing a key area for investigation.

II. The Known Unknown: Current Knowledge of this compound

Direct research into the pharmacological activity of this compound is sparse. However, a pivotal study has identified it as an inhibitor of the organic anion transporter 3 (OAT3) with a Ki of 16.9 µM, showing selectivity over OAT1.[6] OATs are crucial for the transport of a wide range of endogenous and exogenous substances, including drugs and their metabolites, primarily in the kidneys and brain. Inhibition of OAT3 could have implications for drug-drug interactions and the disposition of various compounds. This finding opens a new avenue of investigation into the potential non-neurotransmitter-related effects of Trazodone's metabolites.

The chemical structure of this compound, with the addition of a hydroxyl group to the phenylpiperazine moiety, suggests potential alterations in its physicochemical properties, such as polarity and ability to cross the blood-brain barrier, which could influence its central nervous system activity.

III. A Roadmap for Discovery: A Phased Investigational Workflow

To systematically elucidate the mechanism of action of this compound, we propose a multi-phased experimental approach. This workflow is designed to first establish the foundational pharmacological profile of the metabolite and then to explore its functional consequences in more complex systems.

Caption: Phased investigational workflow for this compound.

Phase 1: Foundational Pharmacological Characterization

The initial phase focuses on establishing the basic interaction of this compound with key molecular targets.

Protocol 1: Compound Acquisition and Purity Analysis

-

Objective: To obtain this compound and verify its identity and purity.

-

Methodology:

-

Acquire this compound from a reputable chemical supplier (e.g., Cayman Chemical).[6]

-

Perform High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity. The mobile phase and gradient can be adapted from established methods for Trazodone.

-

Confirm the molecular weight and structure using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Self-Validation: Purity should be ≥95% to ensure that observed activities are not due to contaminants. The mass spectrum should match the expected molecular weight of this compound (387.9 g/mol ).[6]

Protocol 2: In Vitro Receptor Binding Affinity Profiling

-

Objective: To determine the binding affinity (Ki) of this compound for the primary targets of Trazodone.

-

Methodology:

-

Utilize commercially available radioligand binding assay services or establish in-house assays.

-

Prepare cell membrane homogenates expressing the human recombinant receptors of interest.

-

Conduct competitive binding assays using a known radioligand for each target and increasing concentrations of this compound.

-

Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

-

-

Primary Target Panel:

| Target Receptor/Transporter | Radioligand Example | Rationale |

| Serotonin 5-HT2A | [³H]Ketanserin | Primary target of Trazodone.[3][4] |

| Serotonin 5-HT1A | [³H]8-OH-DPAT | Contributes to antidepressant/anxiolytic effects.[8] |

| Serotonin 5-HT2C | [³H]Mesulergine | Implicated in mood and appetite regulation.[3] |

| Serotonin Transporter (SERT) | [³H]Citalopram | Key target for many antidepressants.[4] |

| α1-Adrenergic Receptor | [³H]Prazosin | Mediates sedative and hypotensive effects.[1] |

| Histamine H1 Receptor | [³H]Pyrilamine | Contributes to sedative properties.[1] |

-

Self-Validation: Run Trazodone as a positive control in parallel to validate assay performance and provide a direct comparison of potencies.

Protocol 3: Neurotransmitter Transporter Inhibition Assays

-

Objective: To quantify the inhibitory potency of this compound on the reuptake of serotonin, norepinephrine, and dopamine.

-

Methodology:

-

Use human embryonic kidney (HEK293) cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

-

Perform neurotransmitter uptake inhibition assays using radiolabeled substrates (e.g., [³H]5-HT, [³H]NE, [³H]DA).

-

Incubate the cells with the radiolabeled substrate and varying concentrations of this compound.

-

Measure the amount of radioactivity taken up by the cells to determine the IC50 for uptake inhibition.

-

-

Self-Validation: Include a known selective inhibitor for each transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT) as a positive control.

Phase 2: Elucidating Functional Activity and Cellular Effects

Once the binding affinities are established, the next crucial step is to determine the functional consequence of this binding – whether this compound acts as an agonist, antagonist, or inverse agonist.

Protocol 4: Functional Receptor Assays

-

Objective: To characterize the functional activity of this compound at receptors where significant binding affinity was observed in Phase 1.

-

Methodology:

-

Employ cell-based functional assays that measure downstream signaling events upon receptor activation or blockade.

-

For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C, α1-adrenergic, H1): Use a calcium flux assay (e.g., FLIPR) to measure changes in intracellular calcium.

-

Agonist mode: Apply increasing concentrations of this compound.

-

Antagonist mode: Pre-incubate with this compound before challenging with a known agonist.

-

-

For Gi-coupled receptors (e.g., 5-HT1A): Use a cAMP assay to measure the inhibition of forskolin-stimulated cAMP production.

-

-

Self-Validation: Use known agonists and antagonists for each receptor as positive and negative controls to ensure the assay is responding correctly.

Caption: Logic of functional assays for Gq and Gi-coupled receptors.

Phase 3: Metabolic and In Vivo Investigations

This final phase aims to understand the formation of this compound and to investigate its effects in a whole-animal model.

Protocol 5: CYP450 Reaction Phenotyping

-

Objective: To identify the specific human CYP450 isozymes responsible for the formation of this compound from Trazodone.

-

Methodology:

-

Incubate Trazodone with a panel of human recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Analyze the formation of this compound using LC-MS/MS.

-

Alternatively, incubate Trazodone in human liver microsomes in the presence of selective chemical inhibitors for each major CYP isozyme. A reduction in metabolite formation in the presence of a specific inhibitor implicates that enzyme.

-

-

Self-Validation: Confirm the activity of the recombinant enzymes and the potency of the chemical inhibitors with known probe substrates.

Protocol 6: In Vivo Behavioral Pharmacology

-

Objective: To assess the potential antidepressant-like and anxiolytic-like effects of this compound in rodent models.

-

Methodology:

-

Administer this compound systemically (e.g., via intraperitoneal injection) to mice or rats.

-

For antidepressant-like effects: Use the Forced Swim Test (FST) or Tail Suspension Test (TST), measuring immobility time.

-

For anxiolytic-like effects: Use the Elevated Plus Maze (EPM), measuring time spent in the open arms.

-

-

Self-Validation: Include a vehicle control group and a positive control group (e.g., Trazodone or a standard antidepressant like fluoxetine).

IV. Data Synthesis and Interpretation: Building the Mechanistic Picture

The data generated from this comprehensive investigation will allow for the construction of a detailed pharmacological profile of this compound.

Expected Data Summary:

| Parameter | This compound | Trazodone (for comparison) |

| Binding Affinity (Ki, nM) | ||

| 5-HT2A | TBD | ~10-40 |

| 5-HT1A | TBD | ~50-100 |

| 5-HT2C | TBD | ~200-400 |

| SERT | TBD | ~150-300 |

| α1-Adrenergic | TBD | ~20-50 |

| H1 Histamine | TBD | ~200-500 |

| OAT3 | 16,900[6] | Not Reported |

| Functional Activity | ||

| 5-HT2A | TBD (e.g., Antagonist) | Antagonist |

| 5-HT1A | TBD (e.g., Partial Agonist) | Partial Agonist |

| Transporter Inhibition (IC50, nM) | ||

| SERT | TBD | ~200-500 |

| NET | TBD | >1000 |

| DAT | TBD | >1000 |

| Primary Forming Enzyme | TBD (e.g., CYP2D6) | CYP3A4 |

TBD = To Be Determined. Comparative values for Trazodone are approximate and compiled from various sources.

By comparing the binding affinities, functional activities, and transporter inhibition potencies of this compound to those of Trazodone, a clear picture of its potential contribution to the overall pharmacology of the parent drug will emerge. For instance, if this compound retains high affinity and antagonist activity at the 5-HT2A receptor, it likely contributes to the therapeutic effects. Conversely, if it displays a novel activity, such as potent NET inhibition, this would represent a significant new aspect of Trazodone's mechanism. The in vivo data will be crucial to confirm whether the in vitro findings translate to a physiologically relevant effect.

Conclusion: Charting a New Course in Antidepressant Pharmacology

The investigation into the mechanism of action of this compound is a compelling example of the necessity to look beyond the parent drug to understand the full spectrum of its pharmacological effects. The existing knowledge gap represents a significant opportunity for researchers to contribute to a more complete understanding of Trazodone's clinical profile. The experimental framework outlined in this guide provides a rigorous and logical pathway to systematically unravel the pharmacological properties of this enigmatic metabolite. By following these protocols, the scientific community can move closer to a comprehensive understanding of how Trazodone and its metabolites work, ultimately paving the way for more informed therapeutic strategies and the development of novel antidepressants with improved efficacy and safety profiles.

References

-

Trazodone - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Trazodone | C19H22ClN5O | CID 5533 - PubChem - NIH. (URL: [Link])

-

trazodone - ClinPGx. (URL: [Link])

-

Chronic Trazodone and Citalopram Treatments Increase Trophic Factor and Circadian Rhythm Gene Expression in Rat Brain Regions Relevant for Antidepressant Efficacy - MDPI. (URL: [Link])

-

Trazodone (oral route) - Side effects & dosage - Mayo Clinic. (URL: [Link])

-

Trazodone Pharmacology - YouTube. (URL: [Link])

-

Trazodone affinities at neurotransmitter receptors and transporters.... - ResearchGate. (URL: [Link])

-

Trazodone Uses, Dosage, Side Effects & Warnings - Drugs.com. (URL: [Link])

-

Interactions of trazodone with serotonin neurons and receptors - PubMed. (URL: [Link])

-

Characterization of trazodone metabolic pathways and species-specific profiles - PMC. (URL: [Link])

-

What is the mechanism of Trazodone Hydrochloride? - Patsnap Synapse. (URL: [Link])

-

Sustained administration of trazodone enhances serotonergic neurotransmission: in vivo electrophysiological study in the rat brain - PubMed. (URL: [Link])

-

Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism - Research journals - PLOS. (URL: [Link])

-

Electrophysiological impact of trazodone on the dopamine and norepinephrine systems in the rat brain - PubMed. (URL: [Link])

Sources

- 1. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]

- 8. Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism | PLOS One [journals.plos.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cytochrome P450 Enzymes Involved in 4'-Hydroxy Trazodone Formation

Introduction: The Clinical Significance of Trazodone Metabolism

Trazodone, a triazolopyridine derivative, is a widely prescribed medication for the treatment of major depressive disorder.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolic profile, which is predominantly governed by the Cytochrome P450 (CYP) superfamily of enzymes.[2][3] Understanding the specific CYP isoforms responsible for the biotransformation of trazodone is paramount for predicting drug-drug interactions, inter-individual variability in patient response, and the overall safety and efficacy of the drug.

While the N-dealkylation of trazodone to its active metabolite, m-chlorophenylpiperazine (mCPP), by CYP3A4 is well-established as the major metabolic pathway, the hydroxylation of trazodone represents a significant secondary route of metabolism.[2][4] This guide provides a detailed technical overview of the CYP enzymes implicated in the formation of a key hydroxylated metabolite, 4'-Hydroxy Trazodone. This metabolite is formed through the hydroxylation of the chlorophenyl moiety of the trazodone molecule. We will delve into the experimental evidence identifying the contributing CYP isoforms, present detailed methodologies for their characterization, and discuss the clinical implications of this metabolic pathway.

The Dichotomy of Trazodone Metabolism: N-dealkylation versus Hydroxylation

The metabolism of trazodone is characterized by two primary competing pathways: N-dealkylation and hydroxylation. The quantitative dominance of the N-dealkylation pathway, leading to the formation of the pharmacologically active metabolite m-chlorophenylpiperazine (mCPP), has been extensively documented.[2][4] However, the hydroxylation of trazodone, particularly at the 4'-position of the chlorophenyl ring to form this compound, is a crucial pathway that contributes to the overall clearance and detoxification of the drug.

Data Presentation and Interpretation

The data generated from these experiments should be systematically organized to facilitate clear interpretation.

Table 1: Relative Contribution of CYP Isoforms to this compound Formation (Hypothetical Data)

| CYP Isoform | Rate of this compound Formation (pmol/min/pmol CYP) |

| CYP2D6 | 50.2 ± 5.1 |

| CYP3A4 | 5.8 ± 1.2 |

| CYP2C19 | 8.5 ± 2.0 |

| CYP1A2 | < 1.0 |

| CYP2C9 | < 1.0 |

Table 2: Effect of Chemical Inhibitors on this compound Formation in HLMs (Hypothetical Data)

| Inhibitor | Target CYP | % Inhibition of this compound Formation |

| Quinidine | CYP2D6 | 85 ± 7% |

| Ketoconazole | CYP3A4 | 15 ± 4% |

| Ticlopidine | CYP2C19 | 25 ± 6% |

Conclusion and Future Directions

The formation of this compound is a significant metabolic pathway catalyzed primarily by CYP2D6, with minor contributions from CYP2C19 and FMOs. This is in contrast to the major N-dealkylation pathway, which is predominantly mediated by CYP3A4. A thorough understanding of these metabolic pathways is critical for drug development professionals to anticipate potential drug-drug interactions and to account for inter-individual differences in drug response due to genetic polymorphisms in these CYP enzymes.

Future research should focus on obtaining precise kinetic parameters (Km and Vmax) for the formation of this compound by the identified CYP isoforms. Additionally, clinical studies correlating CYP2D6 and CYP2C19 genotypes with plasma levels of trazodone and its hydroxylated metabolites would provide invaluable in vivo validation of these in vitro findings, ultimately leading to a more personalized and safer use of trazodone in clinical practice.

References

-

trazodone - ClinPGx. (n.d.). Retrieved January 23, 2026, from [Link]

-

Characterization of trazodone metabolic pathways and species-specific profiles. (2025, September 30). Frontiers in Pharmacology. Retrieved January 23, 2026, from [Link]

-

Characterization of trazodone metabolic pathways and species-specific profiles. (2025, October 18). ResearchGate. Retrieved January 23, 2026, from [Link]

-

SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. (2017, September 21). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Stereoselective formation and metabolism of 4-hydroxy-retinoic Acid enantiomers by cytochrome p450 enzymes. (2012, December 7). PubMed. Retrieved January 23, 2026, from [Link]

-

Development of validated HPTLC method for quantification of trazodone in human serum. (2025, August 6). Journal of the Chilean Chemical Society. Retrieved January 23, 2026, from [Link]

-

Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. (2013, February 25). SciSpace. Retrieved January 23, 2026, from [Link]

-

Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer. (2022, August 4). Journal of Analytical & Bioanalytical Techniques. Retrieved January 23, 2026, from [Link]

-

CYP2D6 Phenotype as a Predictor of Adverse Drug Reactions in Patients Treated With Trazodone: An Explorative Pharmacogenetic Study. (2026, January 7). PubMed. Retrieved January 23, 2026, from [Link]

-

Studies on metabolism of trazodone. III Species differences. (1976, May). PubMed. Retrieved January 23, 2026, from [Link]

-

Development and validation of liquid chromatographic method for trazodone hydrochloride. (n.d.). Scholars Research Library. Retrieved January 23, 2026, from [Link]

-

TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. (2018, June 2). Drug Metabolism and Disposition. Retrieved January 23, 2026, from [Link]

-

Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

CYP2D6 polymorphism may contribute to Trazodone-induced hepatotoxicity: a rare case of drug-drug-gene induced liver injury. (n.d.). AGEB. Retrieved January 23, 2026, from [Link]

-

Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ESTIMATION OF TRAZODONE IN BULK FORM AND MARKETED TABLET DOSAG. (n.d.). googleapis.com. Retrieved January 23, 2026, from [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Physiologically Based Dissolution Testing in a Drug Development Process—a Case Study of a Successful Application in a Bioequivalence Study of Trazodone ER Formulations Under Fed Conditions. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Therapeutic potential of trazodone in trigeminal neuralgia based on inflammation and oxidative stress: an in vitro experimental study. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved January 23, 2026, from [Link]

-

Therapeutic potential of trazodone in trigeminal neuralgia based on inflammation and oxidative stress: an in vitro experimental study. (2024, June 12). PubMed. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of 4'-Hydroxy Trazodone in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical methods for the quantitative determination of 4'-Hydroxy Trazodone, a primary metabolite of the antidepressant Trazodone, in biological matrices such as human plasma. We delve into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection. The core of this application note is a detailed, field-tested protocol for an LC-MS/MS method, which offers high sensitivity and selectivity, essential for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The causality behind experimental choices is explained, and all procedures are grounded in established bioanalytical method validation guidelines.

Introduction: The Rationale for Quantifying this compound

Trazodone is a widely prescribed second-generation antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic action is attributed to its effects on serotonergic pathways, primarily through antagonism of the 5-HT2A and 5-HT2C receptors and weak inhibition of the serotonin transporter (SLC6A4).[2] Upon administration, Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites.[2][3][4]

Among these, this compound is a significant metabolite.[5] Monitoring the concentrations of both the parent drug and its key metabolites is crucial for understanding the complete pharmacokinetic profile, assessing drug-drug interactions, and evaluating patient-specific metabolic patterns. Therefore, a robust, sensitive, and specific analytical method for the quantification of this compound in biological samples is indispensable for clinical and preclinical research.

Analyte Characteristics and Properties

A thorough understanding of the physicochemical properties of the analyte and parent drug is fundamental to developing a successful analytical method. These properties influence the choice of sample extraction technique, chromatographic conditions, and mass spectrometric settings.

| Property | Trazodone | This compound |

| Chemical Structure | C₁₉H₂₂ClN₅O | C₁₉H₂₂ClN₅O₂ |

| Molecular Weight | 371.86 g/mol [6] | 387.86 g/mol |

| pKa | 6.14 (in 50% ethanol)[6][7] | Not readily available, but expected to be similar due to the basic piperazine nitrogen. The addition of a hydroxyl group may slightly alter this value. |

| Solubility | Insoluble in water; Soluble in DMSO and Ethanol.[6][7] | Expected to have slightly increased aqueous solubility compared to Trazodone due to the polar hydroxyl group. |

| Metabolic Pathway | Primarily metabolized by CYP3A4.[3] | Formed via hydroxylation of the parent Trazodone. |

Analytical Methodologies: A Comparative Overview

Several analytical techniques can be employed for the determination of Trazodone and its metabolites.[8][9] While methods like HPLC with UV detection exist, they often lack the sensitivity and selectivity required for measuring low-level metabolite concentrations in complex biological matrices.[10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard. Its superiority lies in its ability to provide:

-

High Selectivity and Specificity: By using Multiple Reaction Monitoring (MRM), the mass spectrometer can selectively detect the analyte and its fragments, minimizing interference from other matrix components.

-

High Sensitivity: LC-MS/MS can achieve Lower Limits of Quantification (LLOQ) in the low ng/mL or even pg/mL range, which is essential for pharmacokinetic studies.[1][12]

-

High Throughput: Modern LC-MS/MS systems, coupled with efficient sample preparation, allow for rapid analysis times.[12]

Core Protocol: LC-MS/MS Quantification of this compound

This section outlines a validated protocol for the analysis of this compound in human plasma. The method employs liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer.

Reagents and Materials

-

Reference Standards: this compound, Trazodone, and a suitable internal standard (IS), such as Trazodone-d6.

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Tertiary Butyl Methyl Ether (TBME).[1]

-

Buffers and Additives: Ammonium Acetate, Formic Acid, and Ammonia solution (2% v/v).[1]

-

Water: High-purity, deionized water (18.2 MΩ·cm).

-

Biological Matrix: Drug-free human plasma for calibration standards and quality controls (QCs).

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the Internal Standard (IS) in methanol to create individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of methanol and water to create working solutions for spiking into plasma.

-

Internal Standard Spiking Solution: Dilute the IS primary stock solution with 50:50 methanol:water to achieve a final concentration of approximately 400 ng/mL.[1]

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (typically 8-10 non-zero points) and at least four levels of QC samples (LLOQ, Low, Medium, High).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust technique that provides a clean extract by partitioning the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of TBME as the extraction solvent is based on its good recovery for Trazodone and its metabolites and its immiscibility with water.[1] The addition of a weak base like ammonia solution ensures that the analytes are in their neutral, more organic-soluble form, maximizing extraction efficiency.[1]

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Step-by-Step Protocol:

-

Into a labeled polypropylene tube, add 50 µL of the internal standard spiking solution.[1]

-

Add 300 µL of the plasma sample (unknown, CC, or QC) and briefly vortex.[1]

-

Add 100 µL of 2.0% (v/v) Ammonia solution and vortex.[1]

-

Add 2.5 mL of Tertiary Butyl Methyl Ether (TBME) and vortex vigorously for 10 minutes.[1][13]

-

Centrifuge the samples at 4000 rpm for 10 minutes at ambient temperature to separate the layers.[1]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 300 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.[1]

LC-MS/MS Instrumentation and Conditions

Rationale: A C8 or C18 reversed-phase column is chosen for its ability to retain and separate moderately polar compounds like this compound from its parent drug and other metabolites.[1][8] The mobile phase typically consists of an organic modifier (acetonitrile or methanol) and an aqueous component with an additive like ammonium acetate or formic acid. This additive aids in protonation of the analyte, which is crucial for efficient positive mode electrospray ionization (ESI+).

Caption: High-level schematic of the LC-MS/MS analytical system.

Table 2: Optimized LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | UHPLC or HPLC System |

| Column | Reversed-Phase C8 or C18 (e.g., 50 x 4.6 mm, 3 µm)[1] |

| Mobile Phase A | 2 mM Ammonium Acetate in Water (pH adjusted to 4.0 with Formic Acid) |

| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v)[1] |

| Flow Rate | 0.8 - 1.0 mL/min[1] |

| Elution | Isocratic (e.g., 10% A : 90% B) or a shallow gradient |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transition (Analyte) | To be determined empirically, expected Q1 >388.2 |

| MRM Transition (IS) | e.g., Trazodone-d6: 378.2 → 182.1[14] |

| Key Voltages/Gases | Optimized for specific instrument (e.g., Collision Energy, Declustering Potential) |

Note: The exact MRM transition for this compound must be optimized by infusing a standard solution into the mass spectrometer. The precursor ion (Q1) will be the protonated molecule [M+H]⁺, and the product ion (Q3) will be a stable fragment generated after collision-induced dissociation.

Bioanalytical Method Validation: Ensuring Trustworthiness

For the data to be considered reliable for regulatory submissions or critical decision-making, the analytical method must be fully validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][15][16] This process ensures the method is fit for its intended purpose.

Table 3: Bioanalytical Method Validation - Summary of Acceptance Criteria

| Validation Parameter | Purpose | General Acceptance Criteria (EMA/FDA)[13][16][17] |

| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | At least 6-8 non-zero standards; correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of measured concentration to the nominal value. | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The closeness of replicate measurements. | Coefficient of variation (%CV) should not exceed 15% for QCs (≤20% at LLOQ).[13] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5-10 times that of a blank sample; Accuracy within ±20%, Precision ≤20% CV. |

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible across QC levels. |

| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The IS-normalized matrix factor should have a %CV ≤ 15%. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The combination of an optimized liquid-liquid extraction protocol and specific MRM detection ensures high-quality data suitable for demanding applications in clinical and pharmaceutical research. Adherence to rigorous validation principles is paramount to guarantee the integrity and reliability of the results generated by this method.

References

-

Ravi Prakash PVDLS, Sumadhuri B, Srikanth M (2013) Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. J Anal Bioanal Tech 4: 162. [Link]

-

Galaverna, G., Suman, M., & Dall'Asta, C. (2007). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 779-785. [Link]

-

Salama, F. M., Attia, K. A. M., Said, R. A. M., El-Olemy, A., & Abdel-Raoof, A. M. (2017). SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. International Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 133. [Link]

-

Pai, N. R., & Pusalkar, D. A. (2012). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Der Pharma Chemica, 4(4), 1657-1664. [Link]

-

Prakash, C. P., Patil, S. A., & Pawar, S. P. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer and Uhplc Method. Journal of Analytical & Bioanalytical Techniques, 13(8), 1-4. [Link]

-

Reddy, G. S., et al. (2020). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 44(3), 963-973. [Link]

-

PharmGKB. Trazodone Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. [Link]

-

Shin, J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

Xu, R., et al. (2024). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. Bioanalysis. [Link]

-

Xu, R., et al. (2024). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. ResearchGate. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

DeVane, C. L., Boulton, D. W., Miller, L. F., & Miller, R. L. (1999). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. Psychopharmacology, 142(1), 36-41. [Link]

-

Suneetha, A., & Raja, M. (2014). DETERMINATION OF TRAZODONE IN HUMAN PLASMA BY REVERSED-PHASE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH ELECTROSPRAY IONISATION. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 133-138. [Link]

-

International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). Trazodone. PubChem Compound Summary for CID 5533. [Link]

-

Study.com. (n.d.). Trazodone: Pharmacokinetics & Mechanism of Action. [Link]

-

Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 618-620. [Link]

-

Psychopharmacology Institute. (n.d.). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

-

Kruszewska, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. ClinPGx [clinpgx.org]

- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Trazodone | 19794-93-5 [chemicalbook.com]

- 7. Trazodone CAS#: 19794-93-5 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. omicsonline.org [omicsonline.org]

- 12. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. elearning.unite.it [elearning.unite.it]

- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Validated LC-MS/MS Protocol for the Simultaneous Analysis of Trazodone and its Active Metabolite, m-Chlorophenylpiperazine, in Human Plasma

Abstract

This application note presents a detailed, validated, and field-proven Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of the antidepressant drug trazodone and its primary active metabolite, 1-(3-chlorophenyl)piperazine (m-CPP), in human plasma. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The protocol outlines a comprehensive workflow, from sample preparation using liquid-liquid extraction to chromatographic separation and mass spectrometric detection. All experimental choices are rationalized based on the physicochemical properties of the analytes and established bioanalytical principles. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation to ensure data integrity and reliability.[1][2][3]

Introduction

Trazodone is a second-generation antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, widely prescribed for the treatment of major depressive disorder, anxiety disorders, and insomnia. Following administration, trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, m-CPP.[4][5][6][7][8] m-CPP itself exhibits serotonergic activity and contributes to the overall pharmacological and potential adverse effect profile of trazodone.[4][9][10] Therefore, the simultaneous measurement of both trazodone and m-CPP is crucial for a comprehensive understanding of the drug's pharmacokinetics and pharmacodynamics in individuals.

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. This application note provides a step-by-step protocol for a high-throughput LC-MS/MS method for the concurrent determination of trazodone and m-CPP in human plasma, a common matrix in clinical and preclinical studies.

Analyte Physicochemical Properties and Method Rationale

A thorough understanding of the physicochemical properties of trazodone and m-CPP is fundamental to developing a robust analytical method.

-

Trazodone: As a weak base with multiple nitrogen atoms, trazodone is readily protonated, making it suitable for positive ion electrospray ionization (ESI) mass spectrometry. Its relatively high logP indicates good solubility in organic solvents, which is a key consideration for extraction.

-

m-CPP: This primary metabolite is also a basic compound, amenable to positive ion ESI. Its chemical structure is significantly smaller and more polar than the parent drug.

This difference in polarity necessitates careful optimization of both the extraction and chromatographic conditions to ensure efficient recovery and baseline separation of both analytes.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Caption: Overall workflow for the LC-MS/MS analysis of trazodone and m-CPP.

Detailed Protocols

Materials and Reagents

-

Trazodone hydrochloride and m-CPP dihydrochloride reference standards

-

Trazodone-d6 (or a suitable structural analog) as an internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

-

Formic acid and ammonium acetate (LC-MS grade)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Deionized water (18.2 MΩ·cm)

Internal Standard Selection and Preparation

Rationale: The use of an internal standard is critical for correcting for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as trazodone-d6, is the preferred choice as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction.[11] If a SIL-IS is unavailable, a structural analog with similar properties can be used, but requires more rigorous validation to ensure it adequately tracks the analyte.

Protocol:

-

Prepare a stock solution of the internal standard (e.g., trazodone-d6) in methanol at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Liquid-liquid extraction is a robust and effective technique for extracting trazodone and m-CPP from the complex plasma matrix.[12][13] By adjusting the pH of the aqueous plasma sample to an alkaline condition (pH > 9), the basic analytes are deprotonated and become more soluble in an immiscible organic solvent. This allows for their efficient partitioning into the organic phase, leaving behind many endogenous interferences in the aqueous phase. Methyl tert-butyl ether (MTBE) is a suitable extraction solvent due to its good recovery for a broad range of basic drugs and its favorable volatility for the subsequent evaporation step.

Protocol:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the working internal standard solution (100 ng/mL) to each plasma sample, except for the blank samples.

-

Vortex mix for 10 seconds.

-

Add 50 µL of 1 M sodium hydroxide to each tube to alkalinize the sample.

-

Vortex mix for 10 seconds.

-

Add 1 mL of MTBE to each tube.

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase (see section 4.4).

-

Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: A reversed-phase C18 column is chosen for the chromatographic separation due to its ability to effectively retain and separate the moderately polar trazodone and the more polar m-CPP. A gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) allows for the timely elution of both analytes with good peak shape. The use of a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography system |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 10 mM Ammonium Acetate in water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Trazodone | 372.2 | 176.1 | 25 |

| m-CPP | 197.1 | 119.1 | 20 |

| Trazodone-d6 (IS) | 378.2 | 182.1 | 25 |

Method Validation

The developed method should be fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[1][14] The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

-

Matrix Effect: The effect of the sample matrix on the ionization of the analytes.

-

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analytes.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Carry-over: The appearance of an analyte in a sample from a preceding sample.

-

Dilution Integrity: The accuracy of determining the concentration of an analyte in a sample after dilution.

-

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the simultaneous determination of trazodone and its active metabolite m-CPP in human plasma. The detailed methodology, from sample preparation to instrumental analysis, is supported by scientific rationale, ensuring a deep understanding of the critical parameters. This validated method is suitable for a wide range of applications in clinical and research settings, providing reliable and accurate data for pharmacokinetic and toxicokinetic studies. Adherence to the principles of bioanalytical method validation outlined by regulatory agencies is emphasized to ensure the generation of high-quality, defensible data.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Kast, R. E. (2009). Trazodone generates m-CPP: in 2008 risks from m-CPP might outweigh benefits of trazodone. The World Journal of Biological Psychiatry, 10(4 Pt 2), 682-685. [Link]

-

Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

-

Odagaki, Y., & Nishi, N. (2021). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 12, 769371. [Link]

-

Gobert, A., Rivet, J. M., Lejeune, F., Newman-Tancredi, A., & Millan, M. J. (1999). Trazodone and its metabolite, m-chlorophenylpiperazine, block the ability of the 5-HT1A receptor agonist, 8-OH-DPAT, to inhibit the firing of dorsal raphe neurones in the rat. British Journal of Pharmacology, 126(4), 849-852. [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Shin, J. G., Kane, K. M., & Flockhart, D. A. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition: the biological fate of chemicals, 26(6), 572–575. [Link]

-

Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

-

Hawach Scientific. (2022). Concept and Basic Principles of Solid Phase Extraction. [Link]

-

Silvestro, L., Róna, K., & De Nicolò, A. (2021). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in pharmacology, 12, 769371. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

de Castro, P. A., de Oliveira, M. F., & de Oliveira, M. A. L. (2013). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 24, 1195-1201. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Sheffler, Z. M., & Patel, P. (2023). Trazodone. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dl.icdst.org [dl.icdst.org]

- 6. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]

- 7. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 13. researchgate.net [researchgate.net]

- 14. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

Application Note & Protocols: Development of Cell-Based Assays to Determine 4'-Hydroxy Trazodone Bioactivity

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to characterize the bioactivity of 4'-Hydroxy Trazodone, a primary metabolite of the antidepressant Trazodone. We move beyond a simple recitation of steps to explain the scientific rationale behind the selection of each assay, ensuring a deep understanding of the experimental design. The protocols herein are designed as self-validating systems to assess the metabolite's activity at the 5-HT2A serotonin receptor, its potential for CYP3A4-mediated drug-drug interactions, and its overall effect on cellular viability. Detailed, step-by-step methodologies, data analysis guides, and expected outcomes are provided to facilitate seamless implementation in a drug discovery or preclinical safety setting.

Introduction: The Scientific Imperative to Profile Trazodone Metabolites

Trazodone is a widely prescribed medication for major depressive disorder, belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] Its therapeutic effect is attributed to a complex pharmacological profile, primarily its potent antagonism of the serotonin 5-HT2A receptor and its weaker inhibition of the serotonin transporter (SERT).[1][3][4][5] Upon administration, Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites, including this compound and m-chlorophenylpiperazine (mCPP).[1][4][6][7][8]

While the parent drug's activity is well-documented, a thorough understanding of its metabolites is critical for a complete safety and efficacy profile. Metabolites can be pharmacologically active, contributing to the therapeutic effect or to off-target effects and potential drug-drug interactions (DDIs). This compound is a notable metabolite whose bioactivity profile warrants detailed investigation.[7][9][10]

This application note outlines a strategic, three-pronged approach to characterize the bioactivity of this compound using validated, cell-based functional assays. The objective is to answer three critical questions:

-

Does the metabolite retain the parent drug's signature 5-HT2A receptor antagonism?

-

Does the metabolite interact with CYP3A4, the key enzyme in its own formation, suggesting a risk for DDIs?

-

Does the metabolite exhibit general cytotoxicity, impacting overall cellular health?

Answering these questions provides a foundational understanding of the metabolite's contribution to the overall clinical profile of Trazodone.

Experimental Strategy: A Triad of Bioactivity Assays

The selection of assays is driven by the known pharmacology of Trazodone and the core requirements of preclinical drug safety assessment. The following workflow provides a logical progression for characterizing the metabolite.

Caption: Simplified 5-HT2A Gq Signaling Pathway for Calcium Flux.

Detailed Protocols and Methodologies

The following protocols are designed for a 96-well microplate format but can be adapted for other formats. It is imperative to include appropriate controls in every experiment: vehicle control, positive control agonist/inhibitor, and a no-cell control.

Protocol 1: 5-HT2A Receptor Antagonism via Calcium Flux Assay

Principle: This assay measures the ability of this compound to block serotonin-induced calcium mobilization in cells stably expressing the human 5-HT2A receptor. A calcium-sensitive fluorescent dye is pre-loaded into the cells. An increase in fluorescence upon agonist stimulation indicates receptor activation. A reduction in this signal in the presence of the test compound indicates antagonism. [11][12] Materials and Reagents

| Reagent | Supplier Example | Purpose |

| HEK293-5HT2A Cells | ATCC, Eurofins | Host cell line expressing the target receptor [11] |

| DMEM/F-12 Medium | Thermo Fisher | Cell culture medium |

| Fetal Bovine Serum (FBS) | MilliporeSigma | Serum supplement for cell growth |

| Penicillin-Streptomycin | Thermo Fisher | Antibiotic/antimycotic |

| Fluo-4 Direct™ Calcium Assay Kit | Invitrogen | Calcium-sensitive dye and buffer system |

| Serotonin (5-HT) | Tocris, Sigma | Reference agonist for 5-HT2A |

| Trazodone HCl | Cayman Chemical | Reference antagonist |

| This compound | Cayman Chemical | Test compound [9] |

| 96-well, black, clear-bottom plates | Corning | Assay plates |

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Harvest cells and seed them into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of growth medium.

-

Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. The final DMSO concentration in the assay should be ≤ 0.5%.

-

Prepare a similar dilution series for the reference antagonist, Trazodone.

-

Prepare a stock of the agonist, Serotonin, and dilute to a concentration that will give an EC₈₀ response (predetermined from an agonist dose-response curve).

-

-

Dye Loading:

-

Prepare the Fluo-4 Direct™ loading solution according to the manufacturer's protocol.

-

Gently remove the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, 5% CO₂.

-

-

Assay Execution (Antagonist Mode):

-

Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

-

Set the instrument to read fluorescence (Excitation: 495 nm, Emission: 516 nm).

-

Add 25 µL of the this compound dilutions (or reference antagonist/vehicle) to the appropriate wells.

-

Incubate for 15-30 minutes at room temperature.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Inject 25 µL of the EC₈₀ concentration of Serotonin into all wells.

-

Immediately begin kinetic fluorescence reading for 90-120 seconds.

-

Data Analysis

-

Calculate the peak fluorescence response minus the baseline reading for each well.

-

Normalize the data: Set the vehicle control (stimulated with agonist) as 100% activity and the unstimulated control as 0% activity.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results

| Compound | Endpoint | Potency (IC₅₀) |

| Trazodone | 5-HT2A Antagonism | ~10-50 nM |

| This compound | 5-HT2A Antagonism | To be determined |

| Serotonin (Agonist) | 5-HT2A Agonism | EC₅₀ ~ 5-20 nM |

Protocol 2: CYP3A4 Inhibition Assay

Principle: This assay uses a human liver cell line (e.g., HepG2) or primary human hepatocytes and a pro-luminescent CYP3A4 substrate (e.g., Luciferin-IPA). The cells metabolize the substrate into luciferin, which generates a light signal in the presence of a detection reagent. A decrease in the luminescent signal in the presence of this compound indicates inhibition of CYP3A4 activity. [13] Materials and Reagents

| Reagent | Supplier Example | Purpose |

| Cryopreserved Human Hepatocytes | BioIVT, Thermo Fisher | Biologically relevant cell system [14] |

| P450-Glo™ CYP3A4 Assay System | Promega | Substrate, medium, and detection reagents [13] |

| Ketoconazole | Sigma-Aldrich | Potent, selective CYP3A4 reference inhibitor |

| This compound | Cayman Chemical | Test compound |

| 96-well, white, opaque plates | Corning | Assay plates for luminescence |

Step-by-Step Methodology

-

Cell Seeding:

-

Thaw and seed cryopreserved human hepatocytes in collagen-coated 96-well white plates according to the supplier's protocol.

-

Allow cells to form a monolayer (typically 24-48 hours).

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound and the reference inhibitor (Ketoconazole) in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of medium containing the test compounds or vehicle control.

-

Incubate for a specified time (e.g., 1-24 hours) to account for potential time-dependent inhibition.

-

-

Substrate Addition:

-

Add the P450-Glo™ CYP3A4 Luciferin-IPA substrate to each well at the final concentration recommended by the manufacturer.

-

Incubate for 3-4 hours at 37°C, 5% CO₂.

-

-

Signal Detection:

-

Remove 50 µL of the medium from each well and transfer to a new white 96-well plate.

-

Add 50 µL of the Luciferin Detection Reagent to each well.

-

Incubate for 20 minutes at room temperature to stabilize the signal.

-

Read the luminescence on a plate-reading luminometer.

-

Data Analysis

-

Normalize the data: Set the vehicle control as 100% CYP3A4 activity and a no-cell or potent inhibitor control as 0% activity.

-

Plot the percent inhibition against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results

| Compound | Endpoint | Potency (IC₅₀) |

| Ketoconazole | CYP3A4 Inhibition | < 1 µM |

| This compound | CYP3A4 Inhibition | To be determined |

Protocol 3: General Cell Viability Assay

Principle: This assay assesses the metabolic health of cells as an indicator of viability. [15][16]The assay uses a metabolically active cell line (e.g., HepG2, HEK293) and a reagent like resazurin, which is reduced by viable cells into the highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Materials and Reagents

| Reagent | Supplier Example | Purpose |

| HepG2 or HEK293 Cells | ATCC | A representative cell line |

| CellTiter-Blue® Viability Assay | Promega | Resazurin-based detection reagent |

| Doxorubicin | Sigma-Aldrich | Positive control for cytotoxicity |

| This compound | Cayman Chemical | Test compound |

| 96-well, black, clear-bottom plates | Corning | Assay plates |

Step-by-Step Methodology

-

Cell Seeding:

-

Seed HepG2 or HEK293 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of growth medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound and the positive control (Doxorubicin) in the growth medium. Use the same concentration range as in the functional assays.

-

Remove the old medium and add 100 µL of the compound dilutions to the cells.

-

Incubate for the longest duration used in the functional assays (e.g., 24 hours).

-

-

Signal Detection:

-

Add 20 µL of the CellTiter-Blue® reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO₂.

-

Read fluorescence (Excitation: ~560 nm, Emission: ~590 nm) on a plate reader.

-

Data Analysis

-

Normalize the data: Set the vehicle control as 100% viability and a no-cell or potent toxin control as 0% viability.

-

Plot the percent viability against the log concentration of this compound.

-

Fit the data to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Expected Results

| Compound | Endpoint | Potency (CC₅₀) |

| Doxorubicin | Cytotoxicity | Low µM range |

| This compound | Cytotoxicity | To be determined |

Data Interpretation and Conclusion

The true power of this approach lies in synthesizing the data from all three assays. The results should be compared to establish a therapeutic window and a risk profile for the metabolite.

Summary of Potential Bioactivity Profiles

| Compound | 5-HT2A IC₅₀ | CYP3A4 IC₅₀ | Cell Viability CC₅₀ | Interpretation |

| Trazodone (Reference) | ~30 nM | > 10 µM | > 25 µM | Potent 5-HT2A antagonist with a good safety window. |

| Scenario A: Active & Safe | < 100 nM | > 10 µM | > 10 µM | Metabolite is pharmacologically active and contributes to efficacy without significant DDI risk or cytotoxicity. |

| Scenario B: Active with DDI Risk | < 100 nM | < 1 µM | > 10 µM | Metabolite is active but poses a significant risk for drug-drug interactions by inhibiting its own metabolism. |

| Scenario C: Inactive Metabolite | > 10 µM | > 10 µM | > 10 µM | Metabolite is pharmacologically inert and does not contribute to efficacy or risk. |

| Scenario D: Cytotoxic Metabolite | < 1 µM | < 1 µM | < 1 µM | The metabolite is broadly toxic. Any "activity" in functional assays is likely an artifact of cell death and represents a significant safety concern. |

By systematically applying these validated cell-based assays, researchers can build a comprehensive bioactivity profile for this compound. This data is invaluable for informing next-stage ADME/Tox studies, predicting clinical outcomes, and ensuring a complete understanding of Trazodone's pharmacology.

References

-

Trazodone - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Trazodone - Wikipedia. (n.d.). Wikipedia. [Link]

-

Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PubMed Central. (2022, March 2). National Center for Biotechnology Information. [Link]

-

Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells - Eurofins DiscoverX. (n.d.). Eurofins Discovery. [Link]

-

TRAZODONE hydrochloride Label - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]

-

trazodone - ClinPGx. (n.d.). PharmGKB. [Link]

-

Affinities (K i , nM) of trazodone at various binding sites | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

-

Sleep Or Depression? Trazodone's Dose Dependent Clinical Response - Med Ed 101. (2024, April 17). Med Ed 101. [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]

-

Reporter Gene Assays for Investigating GPCR Signaling - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Innoprot. [Link]

-

In Vitro Determination of the CYP 3A4 Activity in Rat Hepatic Microsomes by Liquid-Phase Extraction and HPLC-photodiode Array Detection - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

[Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed. (2025, August 25). National Center for Biotechnology Information. [Link]

-

What is the mechanism of Trazodone Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

-

Effect of Modifications of the Alkylpiperazine Moiety of Trazodone on 5HT2A and α1 Receptor Binding Affinity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

-

Characterization of trazodone metabolic pathways and species-specific profiles - PMC. (2025, September 30). National Center for Biotechnology Information. [Link]

-

Structural insights into constitutive activity of 5-HT6 receptor - PMC - PubMed Central. (2023, March 29). National Center for Biotechnology Information. [Link]

-

trazodone HCl. (2009, September 29). [Link]

-

Flavonoids as CYP3A4 Inhibitors In Vitro - MDPI. (n.d.). MDPI. [Link]

-

What is the mechanism of action and side effects of trazodone (antidepressant medication)? (2025, October 28). [Link]

-

GPCR Luciferase Reporter Cell Lines - Signosis. (n.d.). Signosis. [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2025, August 6). ACS Publications. [Link]

-

Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Reaction Biology. [Link]

-

CYP3A4 drug interactions: correlation of 10 in vitro probe substrates - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

GPCR Signaling Assays | GPCR Assay Kits - Indigo Biosciences. (n.d.). INDIGO Biosciences. [Link]

-

In Vitro CYP (Cytochrome P450) Induction Studies | BioIVT. (n.d.). BioIVT. [Link]

-

A cellular viability assay to monitor drug toxicity - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. (n.d.). DeepDyve. [Link]

-

Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Representative 5-HT concentration–calcium flux response isotherms in... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Trazodone (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Mayo Clinic. [Link]

Sources

- 1. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. meded101.com [meded101.com]

- 3. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]

- 6. Trazodone - Wikipedia [en.wikipedia.org]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. semanticscholar.org [semanticscholar.org]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]

- 12. innoprot.com [innoprot.com]

- 13. promega.com [promega.com]

- 14. bioivt.com [bioivt.com]

- 15. Cell viability assays | Abcam [abcam.com]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in 4'-Hydroxy Trazodone Analysis

Welcome to the technical support guide for the chromatographic analysis of 4'-Hydroxy Trazodone. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape. Symmetrical, sharp peaks are critical for accurate quantification and robust analytical methods. This guide provides in-depth, cause-and-effect explanations to help you not only fix problems but also understand their origins, leading to more effective and reliable chromatography.

Understanding the Analyte: this compound